5-Oxopentanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c6-4-2-1-3-5(7)8/h4H,1-3H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBKPPDYGFUZOAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80206068 | |

| Record name | Pentanoic acid, 5-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80206068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glutarate semialdehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012233 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5746-02-1 | |

| Record name | 5-Oxopentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5746-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glutaraldehydic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005746021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanoic acid, 5-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80206068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-oxopentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLUTARALDEHYDIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PK2M3W5XA8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glutarate semialdehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012233 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Oxopentanoic Acid: Chemical Properties, Structure, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for 5-oxopentanoic acid. Also known by its synonyms, glutaraldehydic acid or glutaric semialdehyde, this bifunctional molecule is a key intermediate in metabolic pathways and a versatile building block in organic synthesis. All quantitative data is presented in tabular format for clarity, and detailed protocols for synthesis and analysis are provided.

Chemical Identity and Properties

This compound is an organic compound featuring both a carboxylic acid and an aldehyde functional group. This dual reactivity makes it a molecule of significant interest in various chemical and biological applications.[1][2] It is classified as an omega-oxo fatty acid.[3][4]

Structure and Identifiers

-

IUPAC Name: this compound[4]

-

Synonyms: Glutaraldehydic acid, 4-Formylbutyric acid, Glutaric semialdehyde, 5-oxovaleric acid[3][4]

-

Molecular Formula: C₅H₈O₃[3]

-

Molecular Weight: 116.11 g/mol [3]

-

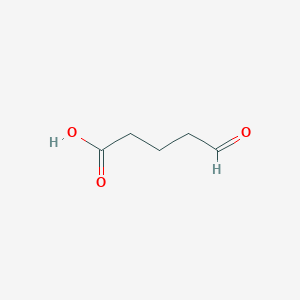

Chemical Structure:

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 5746-02-1 | [3][5] |

| Molecular Weight | 116.11 g/mol | [3] |

| Physical Description | Solid at room temperature | [3][4] |

| Melting Point | Predicted: 35-45 °C | (Predicted) |

| Boiling Point | Predicted: 260-270 °C | (Predicted) |

| Water Solubility | Soluble | [2] |

| pKa (Carboxylic Acid) | Predicted: ~4.7 | (Predicted) |

| InChI | InChI=1S/C5H8O3/c6-4-2-1-3-5(7)8/h4H,1-3H2,(H,7,8) | [4] |

| SMILES | C(CC=O)CC(=O)O | [4] |

Biological Significance: Role in Lysine Degradation

This compound, in its deprotonated form as glutarate semialdehyde, is a critical intermediate in the mitochondrial pathway for L-lysine degradation, also known as the saccharopine pathway.[1][2][6] This pathway is essential for amino acid homeostasis, and its dysfunction is linked to severe neurometabolic disorders like Glutaric Aciduria Type 1 (GA1).[2]

The initial steps are catalyzed by the bifunctional enzyme α-aminoadipic semialdehyde synthase (AASS).[1][2][7] The Lysine-Ketoglutarate Reductase (LKR) domain of AASS first converts L-lysine to saccharopine.[1][2] The Saccharopine Dehydrogenase (SDH) domain then oxidizes saccharopine to produce α-aminoadipate-δ-semialdehyde (AASA), which exists in equilibrium with its cyclic form, Δ¹-piperideine-6-carboxylate (P6C).[1][2][6] AASA is then converted to α-aminoadipic acid by the enzyme ALDH7A1.[1][2]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of this compound.

Synthesis Protocol: Oxidative Ozonolysis of Cyclopentene (B43876)

This protocol describes a reliable method for synthesizing this compound via the oxidative cleavage of cyclopentene. Ozonolysis followed by an oxidative workup with hydrogen peroxide yields the target molecule by cleaving the double bond to form both an aldehyde and a carboxylic acid.[8][9][10]

Materials:

-

Cyclopentene (C₅H₈)

-

Methanol (B129727) (CH₃OH), anhydrous

-

Dichloromethane (B109758) (CH₂Cl₂), anhydrous

-

Ozone (O₃), from an ozone generator

-

Hydrogen Peroxide (H₂O₂), 30% aqueous solution

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

-

Diethyl ether ((C₂H₅)₂O)

-

Hydrochloric acid (HCl), dilute

Equipment:

-

Three-neck round-bottom flask

-

Gas dispersion tube (sparger)

-

Dry ice/acetone condenser

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Reaction Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a gas dispersion tube connected to an ozone generator, and a dry ice/acetone condenser. The outlet of the condenser should be connected to a trap containing potassium iodide solution to neutralize excess ozone.

-

Ozonolysis: Dissolve cyclopentene (e.g., 6.8 g, 0.1 mol) in a 1:1 mixture of anhydrous methanol and dichloromethane (200 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Bubble ozone gas through the stirred solution. The reaction is complete when the solution retains a persistent blue color, indicating the presence of unreacted ozone. This typically takes 2-3 hours depending on the ozone generator's output.

-

After completion, purge the solution with oxygen or nitrogen gas for 10-15 minutes to remove all excess ozone.

-

Oxidative Workup: While maintaining the cold temperature, slowly add 30% hydrogen peroxide (e.g., 11.3 mL, 0.11 mol) to the reaction mixture.

-

Remove the cooling bath and allow the mixture to warm to room temperature. Stir vigorously overnight (12-16 hours) to ensure complete oxidation of the intermediate ozonide.

-

Workup and Isolation: Carefully add a saturated solution of sodium bicarbonate to neutralize any remaining acid until gas evolution ceases.

-

Concentrate the mixture using a rotary evaporator to remove the bulk of the organic solvents.

-

Acidify the remaining aqueous solution to pH ~2 with dilute HCl.

-

Extraction: Extract the acidified aqueous layer with diethyl ether (3 x 100 mL).

-

Drying and Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound. Further purification can be achieved by silica (B1680970) gel column chromatography.

Analytical Protocols

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

Due to its low volatility, this compound requires derivatization prior to GC-MS analysis. Silylation is a common and effective method.[11][12][13]

Protocol:

-

Sample Preparation (Silylation): To 100 µL of a sample solution (or a dried extract), add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Cap the vial tightly and heat at 70 °C for 1 hour to ensure complete derivatization of both the carboxylic acid and the aldehyde (as its enol tautomer).

-

Cool the sample to room temperature before injection.

-

GC-MS Conditions:

-

Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film).

-

Injector: Splitless mode, 250 °C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.

-

MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-500.

-

-

Expected Data: The resulting TMS-derivatized compound will show a characteristic fragmentation pattern, allowing for structural confirmation and quantification.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR can provide detailed structural information.

Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of purified this compound in 0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃) or Deuterium Oxide (D₂O)).

-

Transfer the solution to an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Expected ¹H NMR Spectral Features (in CDCl₃):

-

~9.8 ppm: A triplet corresponding to the aldehydic proton (-CHO).

-

~11-12 ppm: A broad singlet for the carboxylic acid proton (-COOH).

-

~2.5 ppm: A triplet for the methylene (B1212753) protons adjacent to the aldehyde.

-

~2.4 ppm: A triplet for the methylene protons adjacent to the carboxylic acid.

-

~2.0 ppm: A multiplet for the central methylene protons.

-

-

Expected ¹³C NMR Spectral Features (in CDCl₃):

-

~202 ppm: Aldehyde carbonyl carbon.

-

~179 ppm: Carboxylic acid carbonyl carbon.

-

~43 ppm: Methylene carbon adjacent to the aldehyde.

-

~33 ppm: Methylene carbon adjacent to the carboxylic acid.

-

~21 ppm: Central methylene carbon.

-

3.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups.

Protocol:

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.

-

Data Acquisition: Obtain the spectrum using an FTIR spectrometer.

-

Expected Absorption Bands:

-

~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

-

~2820 cm⁻¹ and ~2720 cm⁻¹: C-H stretches characteristic of an aldehyde (Fermi doublets).

-

~1725 cm⁻¹ (sharp): C=O stretch of the aldehyde.

-

~1710 cm⁻¹ (sharp, strong): C=O stretch of the carboxylic acid.

-

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as an irritant and may cause serious eye irritation.[4] All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

References

- 1. rupress.org [rupress.org]

- 2. familiasga.com [familiasga.com]

- 3. WTT- Under Construction Page [wtt-pro.nist.gov]

- 4. This compound | C5H8O3 | CID 439963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS#:5746-02-1 | Chemsrc [chemsrc.com]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Alpha-aminoadipic semialdehyde synthase - Wikipedia [en.wikipedia.org]

- 8. quora.com [quora.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. orgosolver.com [orgosolver.com]

- 11. researchgate.net [researchgate.net]

- 12. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. agilent.com [agilent.com]

The Natural Occurrence and Biological Provenance of 5-Oxopentanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Oxopentanoic acid, also known as glutaraldehydic acid or glutaric semialdehyde, is an omega-oxo fatty acid that plays a role as a metabolic intermediate in various biological systems.[1][2] Its presence has been identified in a limited number of organisms, and it is a known intermediate in the degradation pathway of the essential amino acid L-lysine. This technical guide provides a comprehensive overview of the natural occurrence, biological sources, and metabolic pathways associated with this compound. Furthermore, it details experimental protocols for the detection and quantification of this molecule, offering a valuable resource for researchers in the fields of metabolomics, biochemistry, and drug development.

Natural Occurrence and Biological Sources

The documented natural presence of this compound is relatively sparse, with confirmed identification in two distinct organisms:

-

Insects: It has been reported as a natural product in the Asian honey bee, Apis cerana.[2][3] The precise physiological role and concentration in this species are not extensively documented in current literature.

-

Protozoa: this compound has also been identified in the parasitic protozoan Trypanosoma brucei, the causative agent of sleeping sickness.[2][3]

Metabolic Significance: The Lysine (B10760008) Degradation Pathway

This compound, in its synonym form glutaric semialdehyde, is a key intermediate in the catabolism of L-lysine, particularly in certain bacteria such as Pseudomonas.[3] The degradation of lysine is a critical metabolic pathway for organisms that utilize this amino acid as a carbon and energy source.

The pathway involves a series of enzymatic reactions that convert L-lysine into intermediates that can enter central metabolic pathways, such as the Krebs cycle. The formation of glutaric semialdehyde is a crucial step in this process.

Below is a diagram illustrating the lysine degradation pathway in Pseudomonas, highlighting the position of glutaric semialdehyde (this compound).

Experimental Protocols for Quantification

The quantification of this compound in biological matrices typically requires sensitive analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). Due to its polar nature and low volatility, derivatization is a critical step for successful GC-MS analysis.

General Workflow for Sample Analysis

The following diagram outlines a general workflow for the quantification of this compound from a biological sample.

Detailed Methodologies

While a specific protocol for this compound in Apis cerana or Trypanosoma brucei is not available, the following methodologies for related organic acids in biological matrices can be adapted.

Table 1: Summary of Analytical Methods for Organic Acid Quantification

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Principle | Separation of volatile compounds followed by mass-based detection. | Separation of compounds in liquid phase followed by mass-based detection. |

| Sample Preparation | Extraction, drying, and mandatory derivatization (e.g., silylation). | Extraction, may not require derivatization. |

| Derivatization Agents | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). | Not always necessary, but can enhance sensitivity. |

| Advantages | High resolution, established libraries for identification. | High sensitivity and specificity, suitable for complex mixtures. |

| Disadvantages | Requires derivatization, potential for analyte degradation at high temperatures. | Matrix effects can suppress ionization, may require more specialized equipment. |

Protocol 1: Example GC-MS Method for Organic Acids (Adaptable for this compound)

This protocol is based on established methods for the analysis of organic acids in biological fluids.

1. Sample Preparation and Extraction:

- To 100 µL of biological fluid (e.g., hemolymph, cell lysate), add an internal standard (e.g., a deuterated analog).

- Acidify the sample to pH < 2 with HCl.

- Extract the organic acids with 3 x 500 µL of ethyl acetate. Vortex vigorously between each extraction.

- Pool the organic layers and evaporate to dryness under a stream of nitrogen.

2. Derivatization (Silylation):

- To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

- Incubate the mixture at 60°C for 30 minutes.

3. GC-MS Analysis:

- Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

- Injector Temperature: 250°C.

- Oven Program: Start at 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

- Carrier Gas: Helium at a constant flow rate of 1 mL/min.

- MS Detector: Electron ionization (EI) at 70 eV. Scan range m/z 50-550.

- Quantification: Use selected ion monitoring (SIM) of characteristic ions for this compound-TMS derivative and the internal standard.

Protocol 2: Example LC-MS/MS Method for Short-Chain Keto Acids (Adaptable for this compound)

This protocol is based on methods for analyzing similar keto acids in plasma.

1. Sample Preparation:

- To 50 µL of plasma, add 150 µL of ice-cold acetonitrile (B52724) containing an internal standard.

- Vortex for 1 minute to precipitate proteins.

- Centrifuge at 13,000 x g for 10 minutes at 4°C.

- Transfer the supernatant to a new tube and evaporate to dryness.

- Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

- Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Gradient: A suitable gradient to separate the analyte from other matrix components.

- Flow Rate: 0.3 mL/min.

- Mass Spectrometer: A triple quadrupole instrument with an electrospray ionization (ESI) source operating in negative ion mode.

- Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transition specific for this compound.

Conclusion

This compound is a naturally occurring metabolite with a confirmed presence in the Asian honey bee (Apis cerana) and the parasite Trypanosoma brucei. Its primary known biological role is as an intermediate in the lysine degradation pathway. While quantitative data on its endogenous concentrations are currently lacking, established analytical methodologies, particularly GC-MS and LC-MS/MS, provide robust frameworks for its future quantification in various biological matrices. The detailed protocols and workflows presented in this guide offer a starting point for researchers aiming to investigate the biological significance of this compound in health and disease. Further metabolomic studies are warranted to elucidate its full range of biological functions and to explore its potential as a biomarker or therapeutic target.

References

- 1. Metabolomics Guides Rational Development of a Simplified Cell Culture Medium for Drug Screening against Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 2. orbi.uliege.be [orbi.uliege.be]

- 3. Probing the Metabolic Network in Bloodstream-Form Trypanosoma brucei Using Untargeted Metabolomics with Stable Isotope Labelled Glucose - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 5-Oxopentanoic Acid from Biomass Precursors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Oxopentanoic acid, a versatile C5 platform chemical, holds significant potential in the synthesis of pharmaceuticals, specialty chemicals, and polymers. The transition towards sustainable chemical production necessitates the development of efficient routes for its synthesis from renewable biomass resources. This technical guide provides a comprehensive overview of the primary synthesis pathway for this compound starting from furfural (B47365), a readily available platform chemical derived from lignocellulosic biomass. This document details the multi-step chemical conversion, including experimental protocols, quantitative data, and a logical workflow diagram to facilitate understanding and implementation in a research and development setting.

Introduction

The reliance on fossil fuels for the production of essential chemicals is a growing concern due to environmental impact and resource depletion. Biomass represents an abundant and renewable alternative feedstock for the chemical industry. This compound (also known as glutaric semialdehyde or 4-formylbutanoic acid) is a bifunctional molecule with both a carboxylic acid and an aldehyde group, making it a valuable precursor for a range of chemical transformations. Its synthesis from biomass is a key step towards a more sustainable chemical economy. This guide focuses on the most promising chemical synthesis route from the biomass-derived platform molecule, furfural.

Synthesis Pathway from Furfural

The most well-defined pathway for the synthesis of this compound from biomass begins with furfural, which is produced from the hemicellulose fraction of lignocellulosic biomass. The overall transformation is a three-step process:

-

Oxidation of Furfural to Furoic Acid: The aldehyde group of furfural is selectively oxidized to a carboxylic acid.

-

Hydrodeoxygenation of Furoic Acid to 5-Hydroxypentanoic Acid: The furan (B31954) ring is opened and reduced to a linear C5 chain with a terminal hydroxyl group.

-

Oxidation of 5-Hydroxypentanoic Acid to this compound: The terminal hydroxyl group is selectively oxidized to an aldehyde.

The logical workflow for this synthesis is depicted in the following diagram.

Data Presentation: Reaction Conditions and Yields

The following tables summarize the quantitative data for each step of the synthesis pathway, compiled from various sources.

Table 1: Oxidation of Furfural to Furoic Acid

| Catalyst | Oxidant | Solvent | Temperature (°C) | Time (h) | Furfural Conversion (%) | Furoic Acid Yield (%) | Reference |

| AuPd/Mg(OH)₂ | O₂ (3 bar) | Water | 30 | 4 | >95 | ~85 | [1] |

| Ru pincer complex | Water | 1,4-Dioxane/Water | 150 | 68 | 100 | 97 (as sodium salt) | [2] |

| None (amine assisted) | H₂O₂ | Water | 40-60 | 4-8 | 89 | ~100 (selectivity) | [3] |

Table 2: Hydrodeoxygenation of Furoic Acid to 5-Hydroxypentanoic Acid

| Catalyst | Hydrogen Pressure (MPa) | Solvent | Temperature (°C) | Time (h) | Furoic Acid Conversion (%) | 5-Hydroxypentanoic Acid Yield (%) | Reference |

| 1% Pd/SiO₂ + 10% SiWₓ/TiO₂ | 4 | Water | 180 | 20 | 100 | 97 | [4] |

| 2% Ru/C + 5% PReOₓ/SiO₂ | 2 | Water | 180 | 20 | 100 | 85 | [4] |

| 4% Pt/ZrO₂ + 20% PWOₓ/C | 2 | Water | 180 | 20 | 100 | 92 | [4] |

Table 3: Representative Oxidation of Primary Alcohols to Aldehydes

| Substrate | Catalyst | Oxidant | Solvent | Temperature (°C) | Time (h) | Aldehyde Yield (%) | Reference |

| Benzyl alcohol | TEMPO/Bu₄NBr | NaOCl | Dichloromethane | 0 | 0.1 | 95 | [5] |

| 1-Octanol | TEMPO/NaNO₂/Fe(NO₃)₃ | O₂ (1 atm) | Dichloromethane | 25 | 6 | 91 | [6] |

| Geraniol | TEMPO | DIAD | Dichloromethane | 25 | 1 | 94 | [6] |

Experimental Protocols

Step 1: Oxidation of Furfural to Furoic Acid

Protocol based on Amine-Assisted Oxidation with Hydrogen Peroxide[3]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add furfural and a secondary or tertiary amine promoter (e.g., triethylamine, at least 0.8 moles per mole of furfural).

-

Reaction Execution: Heat the mixture to 40-60 °C.

-

Addition of Oxidant: Add concentrated hydrogen peroxide dropwise to the reaction mixture over a period of 4-8 hours while maintaining the temperature.

-

Work-up and Purification: After the reaction is complete, cool the mixture. The furoic acid will preferentially partition into the aqueous phase. Separate the aqueous phase and acidify with a mineral acid (e.g., HCl) to precipitate the furoic acid. The solid product can be collected by filtration, washed with cold water, and dried.

Step 2: Hydrodeoxygenation of Furoic Acid to 5-Hydroxypentanoic Acid

Protocol based on Patent CN112441911A[4]

-

Catalyst Preparation: Prepare the supported noble metal catalyst (e.g., 1% Pd/SiO₂) and the supported metal oxide or heteropolyacid catalyst (e.g., 10% SiWₓ/TiO₂) via standard impregnation or deposition methods.

-

Reaction Setup: In a high-pressure autoclave, combine furoic acid, the prepared catalysts, and deionized water. The mass percentage of furoic acid should be between 1-10%.

-

Reaction Execution: Seal the autoclave and purge with hydrogen gas three times. Pressurize the reactor with hydrogen to 4 MPa. Heat the mixture to 180 °C with stirring (e.g., 700 rpm) and maintain the reaction for 20 hours.

-

Product Isolation: After the reaction, cool the autoclave to room temperature and carefully release the pressure. Filter the catalyst from the reaction mixture. The aqueous solution contains 5-hydroxypentanoic acid, which can be isolated by evaporation of water. Further purification may be achieved by chromatography if necessary.

Step 3: Selective Oxidation of 5-Hydroxypentanoic Acid to this compound

Representative Protocol based on TEMPO-Mediated Oxidation[5][6]

-

Reaction Setup: In a round-bottom flask, dissolve 5-hydroxypentanoic acid in a suitable solvent such as dichloromethane. Add catalytic amounts of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and a co-catalyst like tetra-n-butylammonium bromide (Bu₄NBr).

-

Reaction Execution: Cool the mixture in an ice bath. Slowly add an aqueous solution of the primary oxidant, such as sodium hypochlorite (B82951) (NaOCl), while vigorously stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching and Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica (B1680970) gel.

Signaling Pathways and Logical Relationships

While a detailed biological signaling pathway for the de novo synthesis of this compound from primary biomass is not well-established, a logical diagram can represent the decision-making process for choosing a synthesis route.

Conclusion and Future Outlook

The synthesis of this compound from biomass, particularly through the furfural-derived pathway, presents a viable and sustainable alternative to petroleum-based production methods. The individual steps of furfural oxidation and furoic acid hydrodeoxygenation have been demonstrated with high yields. While a specific, optimized protocol for the final oxidation of 5-hydroxypentanoic acid is an area for further research, established methods for the selective oxidation of primary alcohols provide a strong foundation for its development. Future work should focus on optimizing the final oxidation step to maximize the yield and selectivity for this compound, as well as on the integration of these three steps into a streamlined and economically viable process. The development of robust and recyclable catalysts will be crucial for the industrial-scale production of this valuable platform chemical from renewable resources. Furthermore, exploration into direct biocatalytic routes from other biomass-derived intermediates could open up new avenues for even more sustainable production.

References

- 1. The controlled catalytic oxidation of furfural to furoic acid using AuPd/Mg(OH) 2 - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C7CY01025G [pubs.rsc.org]

- 2. Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H2 Production Using Alkaline Water as the Formal Oxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GB2188927A - Oxidation of furfural to 2-furoic acid - Google Patents [patents.google.com]

- 4. CN112441911A - Method for preparing 5-hydroxyvaleric acid - Google Patents [patents.google.com]

- 5. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]

- 6. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]

Spectroscopic Data Interpretation for 5-Oxopentanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for 5-oxopentanoic acid (also known as glutaraldehydic acid). The interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for the structural elucidation and purity assessment of this bifunctional molecule, which serves as a versatile building block in organic synthesis.

Molecular Structure and Spectroscopic Overview

This compound possesses both a carboxylic acid and an aldehyde functional group, which gives rise to characteristic signals in its various spectra. The molecular formula is C₅H₈O₃, with a molecular weight of 116.11 g/mol .[1][2][3] The interpretation of its spectra allows for the unambiguous confirmation of its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide key structural information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the different proton environments in the molecule.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.8 | Triplet (t) | 1H | H-5 (Aldehyde) |

| ~2.5 | Triplet (t) | 2H | H-2 |

| ~2.3 | Triplet (t) | 2H | H-4 |

| ~1.9 | Quintet | 2H | H-3 |

| ~11.0 | Singlet (s, broad) | 1H | -COOH |

Note: Predicted values are based on standard chemical shift tables and may vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will exhibit five signals, one for each unique carbon atom in this compound.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~202 | C-5 (Aldehyde C=O) |

| ~179 | C-1 (Carboxylic Acid C=O) |

| ~43 | C-4 |

| ~33 | C-2 |

| ~21 | C-3 |

Note: Predicted values are based on standard chemical shift tables and may vary depending on the solvent.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound will be characterized by the distinct absorption bands of the carboxylic acid and aldehyde groups.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3300-2500 | Strong, Broad | O-H stretch (Carboxylic acid) |

| ~2950 | Medium | C-H stretch (Aliphatic) |

| ~2820, ~2720 | Medium, Weak | C-H stretch (Aldehyde) |

| ~1730 | Strong | C=O stretch (Aldehyde) |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| ~1200 | Medium | C-O stretch (Carboxylic acid) |

| ~900 | Medium, Broad | O-H bend (Carboxylic acid dimer) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Proposed Fragment |

| 116 | [M]⁺ (Molecular Ion) |

| 115 | [M-H]⁺ |

| 99 | [M-OH]⁺ |

| 87 | [M-CHO]⁺ |

| 71 | [M-COOH]⁺ |

| 45 | [COOH]⁺ |

| 29 | [CHO]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Instrumentation: A 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence.

-

Set the spectral width to cover the range of 0-12 ppm.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0-220 ppm.

-

A higher number of scans will be required to obtain a good signal-to-noise ratio (typically 128 or more scans).

-

IR Spectroscopy

-

Sample Preparation:

-

Solid (KBr pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet.

-

Liquid Film: If the sample is a low-melting solid or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Place the sample in the spectrometer and record the spectrum.

-

The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

-

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Acquisition:

-

EI-MS: Introduce the sample into the ion source (often via a gas chromatograph for separation and introduction). The standard electron energy for ionization is 70 eV.

-

ESI-MS: Infuse the sample solution directly into the ESI source. The analysis can be performed in either positive or negative ion mode.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 10-200).

-

Logical Interpretation Workflow

The following diagram illustrates the logical workflow for the spectroscopic data interpretation of this compound.

References

Navigating the Safety Profile of 5-Oxopentanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the available toxicological and safety data for 5-Oxopentanoic acid. Understanding the potential hazards associated with this compound is paramount for ensuring safe handling and for its application in research and drug development. This document summarizes key safety information, presents available quantitative data in a structured format, and details the standard experimental protocols for crucial toxicological assessments.

GHS Hazard Classification and Precautionary Measures

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as causing serious eye irritation (H319).[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this chemical to prevent exposure.

Hazard Statement:

-

H319: Causes serious eye irritation.

Precautionary Statements:

-

P264: Wash hands thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

Quantitative Toxicological Data

| Toxicological Endpoint | Species | Route | Result | Classification |

| Acute Oral Toxicity (LD50) | Data not available | Not classifiable | ||

| Acute Dermal Toxicity (LD50) | Data not available | Not classifiable | ||

| Acute Inhalation Toxicity (LC50) | Data not available | Not classifiable | ||

| Skin Irritation/Corrosion | Rabbit | Dermal | Mean erythema scores of 1.0, 0.3, and 0.7 at 24, 48, and 72 hours; no edema observed.[2] Primary Irritation Index: 0.0.[3] | Not classified as a skin irritant[4] |

| Serious Eye Damage/Irritation | Causes serious eye irritation (H319).[1] Quantitative data not available. | Category 2A | ||

| Germ Cell Mutagenicity | Data not available | Not classifiable |

Experimental Protocols

The following sections detail the standard methodologies for key toxicological experiments, based on OECD guidelines. These protocols provide a framework for any future toxicological evaluation of this compound.

Acute Dermal Irritation/Corrosion (OECD 404)

This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.

Methodology:

-

Test Animals: Healthy, young adult albino rabbits are typically used.

-

Preparation: The day before the test, the fur on the dorsal area of the trunk is clipped.

-

Application: A dose of 0.5 g of the solid test substance is applied to a small area (approx. 6 cm²) of the clipped skin and covered with a gauze patch and semi-occlusive dressing.

-

Exposure: The test substance is applied for a period of 4 hours.

-

Observation: After the exposure period, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The reactions are scored according to a standardized grading system.

Acute Eye Irritation/Corrosion (OECD 405)

This test assesses the potential of a substance to produce irritation or damage to the eye.

Methodology:

-

Test Animals: Healthy, young adult albino rabbits are used.

-

Application: A single dose of 0.1 g of the solid test substance is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.

-

Observation: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after instillation. The reactions are scored using a standardized system.

Bacterial Reverse Mutation Test (Ames Test, OECD 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

Methodology:

-

Test Strains: Several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine) are used.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in the body.

-

Exposure: The bacterial strains are exposed to various concentrations of the test substance on a minimal agar (B569324) plate lacking the required amino acid.

-

Incubation: The plates are incubated for 48-72 hours.

-

Evaluation: The number of revertant colonies (colonies that have mutated back to being able to synthesize the amino acid) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates mutagenic potential.

Safe Handling and Risk Management

Based on the available data, a logical workflow for the safe handling of this compound should be implemented.

Conclusion

The primary identified hazard for this compound is serious eye irritation. While data on skin irritation suggests it is not a significant concern, a comprehensive toxicological profile is incomplete due to the lack of publicly available data on acute oral and inhalation toxicity, as well as mutagenicity. Researchers and drug development professionals should handle this compound with appropriate caution, adhering to the safety precautions outlined in this guide and its Safety Data Sheet. Further toxicological studies following standard OECD guidelines would be necessary to fully characterize the safety profile of this compound.

References

5-Oxopentanoic Acid: A Versatile Bio-Based Platform for Chemical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Oxopentanoic acid, also known as glutaraldehydic acid, is a bifunctional organic compound poised to become a key platform chemical in the transition towards a sustainable, bio-based economy. Possessing both a terminal carboxylic acid and an aldehyde group, it serves as a versatile molecular building block for a wide array of value-added chemicals, including pharmaceuticals, polymers, agrochemicals, and biofuels. Its production from renewable biomass sources further enhances its appeal as a green alternative to petroleum-derived intermediates. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, catalytic conversion pathways, and diverse applications, with a particular emphasis on quantitative data and detailed experimental methodologies.

Introduction

This compound (CAS 5746-02-1) is a C5 omega-oxo fatty acid with the molecular formula C₅H₈O₃.[1] Its unique structure, featuring both a carboxylic acid and an aldehyde functionality, allows for selective chemical transformations at either end of the carbon chain, making it a highly valuable and versatile precursor in organic synthesis.[2] Traditionally synthesized from petrochemical feedstocks, recent advancements have focused on sustainable production routes from renewable biomass, positioning this compound as a pivotal platform chemical for the synthesis of a new generation of bio-based products.

The dual functionality of this compound is central to its role as a platform chemical. The carboxylic acid group can undergo esterification, amidation, and reduction, while the aldehyde group is reactive towards oxidation, reduction, and various carbon-carbon bond-forming reactions. This reactivity profile enables its conversion into a diverse portfolio of downstream products.

Synthesis of this compound

The production of this compound can be achieved through both traditional chemical synthesis and emerging bio-based routes. The latter is of particular interest due to the increasing demand for sustainable chemical manufacturing processes.

Biomass-Derived Synthesis

A promising green chemistry approach for producing this compound is through the catalytic processing of lignocellulosic biomass.[3] Furfural (B47365), a platform chemical derived from the acid-catalyzed dehydration of pentose (B10789219) sugars (like xylose) found in agricultural residues, serves as a key starting material.[3] The conversion of furfural to this compound typically involves a multi-step process including oxidation to furoic acid, followed by ring-opening and selective reduction.[3]

Another biomass-derived route involves the acid-catalyzed degradation of hexose (B10828440) sugars, such as glucose and fructose.[3] This process, typically carried out under high temperature and pressure, breaks down the sugar molecules into smaller fragments, including this compound.[3]

Chemical Synthesis

Traditional organic synthesis routes to this compound have been well-established. One common method is the oxidation of pentanoic acid precursors. This approach requires careful control of reaction conditions to prevent over-oxidation of the aldehyde group to a carboxylic acid.[3] Another route involves the hydrolysis of γ-ketoglutaric acid derivatives.[3]

Novel Synthesis Methods

Microwave-assisted catalytic conversion is an emerging technology that offers a more energy-efficient and rapid synthesis of this compound.[3] This method utilizes microwave irradiation to accelerate chemical reactions, often leading to higher yields and reduced reaction times compared to conventional heating methods.[3]

Data on Synthesis of this compound and Related Compounds

The following table summarizes quantitative data for the synthesis of this compound and structurally related compounds from various precursors.

| Starting Material | Catalyst/Method | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Furfural Derivatives | Mixed Metal Oxides | 180 | - | 40-60 | [3] |

| Pentanoic Acid | Specific Catalysts | - | - | 60-75 | [3] |

| Fructose | Amberlyst-15 / Pt/C | - | - | 91 (FDCA) | [4] |

| Fructose | Fe₀.₆Zr₀.₄O₂ / Amberlyst-15 | 160 | - | 46.4 (FDCA) | [4] |

| 5-Hydroxymethylfurfural (HMF) | Pt/C | 90 | - | 86.4 (FDCA) | [5] |

Note: Data for FDCA (2,5-Furandicarboxylic acid) is included as an illustrative example of a related dicarboxylic acid synthesized from biomass-derived furans.

This compound as a Platform Chemical

The true potential of this compound lies in its role as a versatile platform chemical, capable of being transformed into a wide range of valuable downstream products.

Key Conversion Pathways

The two functional groups of this compound allow for a variety of catalytic transformations:

-

Oxidation: The aldehyde group can be selectively oxidized to a carboxylic acid, yielding glutaric acid , a C5 dicarboxylic acid used in the production of polyesters and polyamides.

-

Reduction: The aldehyde group can be reduced to a primary alcohol, forming 5-hydroxypentanoic acid , a precursor to δ-valerolactone, which is a monomer for polyesters.[6]

-

Reductive Amination: The aldehyde can react with ammonia (B1221849) and hydrogen to produce 5-aminopentanoic acid , a precursor to nylon 5.

-

Aldol (B89426) Condensation: The aldehyde functionality can participate in aldol condensation reactions to form longer-chain molecules, which can be further upgraded to biofuels or specialty chemicals.

Applications of this compound and its Derivatives

The diverse chemistry of this compound translates into a broad spectrum of applications across various industries:

-

Pharmaceuticals: It serves as a precursor for the synthesis of pharmaceuticals, including aminolevulinic acid, which is used in photodynamic therapy for treating certain types of cancer and skin conditions.[3] Its derivatives have also been investigated as anti-inflammatory and analgesic drugs.[7]

-

Polymers and Materials Science: As a precursor to glutaric acid and 5-hydroxypentanoic acid, it is a building block for polyesters and polyamides. It can also be used to create plasticizers and to enhance the properties of polymers, such as thermal stability and mechanical strength.[2][7]

-

Agrochemicals: It finds applications in the development of herbicides and pesticides.[7]

-

Biofuels: Through catalytic upgrading processes such as aldol condensation and hydrodeoxygenation, this compound can be converted into fuel-range hydrocarbons.

-

Other Industries: It has potential use as a precursor for fragrances and cosmetics.[3]

Data on Catalytic Conversion of this compound and Related Compounds

The following table presents quantitative data on the catalytic conversion of compounds related to this compound.

| Starting Material | Product | Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Selectivity/Yield (%) | Reference |

| Cyclopentene | Glutaric Acid | [π-C₅H₅NC₁₆H₃₃]₃{PO₄[WO₃]₄} | 85 | 6 | - | 98.8 (Yield) | |

| 5-Hydroxymethylfurfural (HMF) | 2,5-Furandicarboxylic Acid (FDCA) | Au-Pd/AC | 100 | - | >99 | >99 (Yield) | [8] |

| Fructose | 2,5-Furandicarboxylic Acid (FDCA) | Co(acac)₃ / Silica (B1680970) Gel | - | - | - | 72 (Yield) | [4] |

Experimental Protocols

This section provides generalized experimental protocols for key transformations involving this compound and its precursors. These are intended as a starting point and should be optimized for specific laboratory conditions and catalysts.

Synthesis of 5-Hydroxypentanoic Acid via Reduction of a this compound Derivative

This protocol is a generalized procedure based on the reduction of related keto acids.

Materials:

-

This compound derivative (e.g., ester)

-

Reducing agent (e.g., Sodium Borohydride - NaBH₄)

-

Solvent (e.g., Methanol or Ethanol)

-

Acid for workup (e.g., dilute Hydrochloric Acid)

-

Organic solvent for extraction (e.g., Ethyl Acetate)

-

Drying agent (e.g., anhydrous Magnesium Sulfate)

Procedure:

-

Dissolve the this compound derivative in the chosen alcohol solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add the reducing agent (e.g., NaBH₄) portion-wise, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture in an ice bath and slowly add dilute HCl to quench the excess reducing agent and neutralize the solution.

-

Remove the alcohol solvent under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate) multiple times.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-hydroxypentanoic acid derivative.

-

Purify the product by column chromatography on silica gel if necessary.

Catalytic Oxidation of a this compound Derivative to a Glutaric Acid Derivative

This protocol outlines a general procedure for the catalytic oxidation of the aldehyde functionality.

Materials:

-

This compound derivative

-

Oxidant (e.g., Hydrogen Peroxide, Oxygen)

-

Catalyst (e.g., a supported noble metal catalyst like Pt/C or a phase-transfer catalyst)

-

Solvent (e.g., water, acetic acid)

-

Base (if required by the catalytic system, e.g., Sodium Bicarbonate)

Procedure:

-

Charge a suitable reactor (e.g., a stirred autoclave for reactions under pressure) with the this compound derivative, solvent, and catalyst.

-

If a base is required, add it to the mixture.

-

Seal the reactor and purge with an inert gas (e.g., nitrogen) before introducing the oxidant (e.g., pressurize with oxygen).

-

Heat the reaction mixture to the desired temperature with vigorous stirring.

-

Maintain the reaction at temperature and pressure for the specified time, monitoring the consumption of the starting material by a suitable analytical technique (e.g., HPLC, GC).

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the pressure.

-

Filter the reaction mixture to recover the heterogeneous catalyst.

-

The product can be isolated from the filtrate by acidification (if a base was used) to precipitate the dicarboxylic acid, followed by filtration, or by extraction with an organic solvent.

-

Further purification can be achieved by recrystallization.

Visualizations of Pathways and Workflows

Signaling Pathways and Experimental Workflows

Caption: Synthesis pathways to this compound.

Caption: Conversion pathways of this compound.

Caption: General experimental workflow for catalytic conversion.

Conclusion

This compound stands out as a highly promising, bio-based platform chemical with the potential to significantly contribute to a more sustainable chemical industry. Its versatile bifunctional nature allows for the synthesis of a wide range of valuable chemicals that are currently derived from fossil fuels. The ongoing development of efficient catalytic routes for both its synthesis from renewable biomass and its conversion into downstream products is paving the way for its commercial implementation. For researchers in chemistry, materials science, and drug development, this compound represents a key building block for innovation, enabling the creation of novel molecules and materials with improved performance and environmental credentials. Further research into optimizing catalytic systems and exploring new applications will undoubtedly solidify the role of this compound as a cornerstone of the future bio-refinery.

References

- 1. Production of furfural and carboxylic acids from waste aqueous hemicellulose solutions from the pulp and paper and cellulosic ethanol industries - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]

- 2. CN112441911A - Method for preparing 5-hydroxyvaleric acid - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 5-Hydroxypentanoic acid | C5H10O3 | CID 25945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. EP1104750A1 - Processes for the preparation of 5-hydroxy-3-oxopentanoic acid derivatives - Google Patents [patents.google.com]

- 8. Frontiers | Heterogeneous Catalytic Conversion of Sugars Into 2,5-Furandicarboxylic Acid [frontiersin.org]

The Discovery and Metabolic Significance of 5-Oxopentanoic Acid: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Oxopentanoic acid, also known by its synonyms glutaric semialdehyde and 4-formylbutanoic acid, is a bifunctional organic molecule featuring both a carboxylic acid and an aldehyde group.[1][2][3] This unique structure makes it a versatile intermediate in both chemical synthesis and biological pathways. While its natural occurrence has been identified in organisms such as the Asian honey bee (Apis cerana) and the parasite Trypanosoma brucei, its primary significance in the scientific community lies in its role as a key metabolite in amino acid catabolism, particularly in the degradation of lysine (B10760008).[2] This guide provides a comprehensive overview of the discovery, history, synthesis, and metabolic importance of this compound, tailored for professionals in research and drug development.

Physicochemical Properties

This compound is a solid at room temperature with a molecular formula of C₅H₈O₃ and a molecular weight of approximately 116.11 g/mol .[2][3] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₈O₃ | [2][3] |

| Molecular Weight | 116.11 g/mol | [2][3] |

| CAS Number | 5746-02-1 | [3] |

| Appearance | Solid | [3] |

| Boiling Point | 273 °C at 760 mmHg | |

| Density | 1.127 g/cm³ |

Table 1: Physicochemical Properties of this compound

Historical Perspective and Discovery

While a definitive, singular "discovery" of this compound is not prominently documented in easily accessible historical records, its identification is intrinsically linked to the elucidation of amino acid metabolic pathways. Its role as an intermediate in the degradation of L-lysine, L-hydroxylysine, and L-tryptophan has been established through extensive biochemical research.[4] The study of inborn errors of metabolism, such as Glutaric Aciduria Type I, has been instrumental in understanding the metabolic pathways involving this compound.[4][5][6] This genetic disorder, caused by a deficiency of the enzyme glutaryl-CoA dehydrogenase, leads to the accumulation of glutaric acid and 3-hydroxyglutaric acid, metabolites downstream of this compound, highlighting its crucial position in the pathway.[4]

Synthesis of this compound

Several synthetic routes to this compound have been developed, leveraging various starting materials and reaction types. A comparative summary of common synthesis methods is provided in Table 2.

| Synthesis Method | Starting Material(s) | Typical Yield (%) | Reference(s) |

| Oxidation of 5-Hydroxypentanoic Acid | 5-Hydroxypentanoic Acid | Moderate to High | |

| Ozonolysis of Cyclopentene (B43876) | Cyclopentene | Moderate | [7] |

| Acid-Catalyzed Degradation of Hexoses | Glucose, Fructose | Varies | [2] |

| Biomass-Derived Synthesis from Furfural | Furfural | 40-60 | [2] |

| Hydrolysis of γ-Ketoglutaric Acid Derivatives | γ-Ketoglutaric Acid Esters/Anhydrides | Varies | [2] |

Table 2: Comparison of Synthetic Routes to this compound

Experimental Protocols

1. Oxidation of 5-Hydroxypentanoic Acid using Pyridinium Chlorochromate (PCC)

This method involves the oxidation of the primary alcohol group of 5-hydroxypentanoic acid to an aldehyde using the mild oxidizing agent PCC.

-

Materials: 5-hydroxypentanoic acid, Pyridinium chlorochromate (PCC), Dichloromethane (B109758) (DCM), Celite or silica (B1680970) gel.

-

Procedure:

-

Dissolve 5-hydroxypentanoic acid (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add PCC (1.5 equivalents) to the solution in one portion.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite or silica gel to remove the chromium byproducts.

-

Wash the filter cake with additional DCM.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purify the product by column chromatography on silica gel if necessary.

-

2. Ozonolysis of Cyclopentene

Ozonolysis provides a direct method to cleave the double bond of cyclopentene to form the desired dicarbonyl compound, which exists in equilibrium with the cyclic hemiacetal of this compound. A reductive workup is necessary to obtain the aldehyde.[7]

-

Materials: Cyclopentene, Ozone (O₃), Dichloromethane (DCM) or Methanol, Zinc dust (Zn), or Dimethyl sulfide (B99878) (DMS), Acetic acid (for Zn workup).

-

Procedure:

-

Dissolve cyclopentene (1 equivalent) in a suitable solvent (e.g., DCM or methanol) in a flask equipped with a gas inlet tube and a vent.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Bubble ozone gas through the solution until a blue color persists, indicating the consumption of the alkene and the presence of excess ozone.

-

Purge the solution with an inert gas (e.g., nitrogen) to remove the excess ozone.

-

For reductive workup:

-

With Zinc: Add zinc dust (2 equivalents) and a small amount of acetic acid to the reaction mixture. Stir at room temperature until the ozonide is completely reduced.

-

With Dimethyl Sulfide: Add dimethyl sulfide (2 equivalents) to the reaction mixture and allow it to warm to room temperature. Stir for several hours.

-

-

Filter the reaction mixture to remove any solids.

-

Remove the solvent under reduced pressure.

-

Purify the resulting this compound, typically by distillation or chromatography.

-

Role in Metabolic Pathways

This compound, as glutaric semialdehyde, is a critical intermediate in the mitochondrial catabolism of the essential amino acid L-lysine via the saccharopine pathway.[8] This pathway is the primary route for lysine degradation in mammals.[8]

Lysine Degradation (Saccharopine Pathway)

The degradation of lysine begins with its condensation with α-ketoglutarate to form saccharopine. This is followed by the hydrolysis of saccharopine to yield L-glutamate and α-aminoadipate-δ-semialdehyde. This semialdehyde is then oxidized to α-aminoadipate. A subsequent transamination reaction converts α-aminoadipate to α-ketoadipate, which is then oxidatively decarboxylated to glutaryl-CoA. Glutaryl-CoA is further metabolized, and a defect in the enzyme glutaryl-CoA dehydrogenase leads to the aforementioned Glutaric Aciduria Type I.[4][9] Although not directly in the main pathway, glutaric semialdehyde (this compound) is structurally and metabolically related to the intermediates of this pathway.

Figure 1: The Saccharopine Pathway for Lysine Degradation. This diagram illustrates the key enzymatic steps in the breakdown of L-lysine.

Analytical Methods for Characterization

The characterization and quantification of this compound are crucial for both synthetic chemistry and metabolic studies. A variety of analytical techniques are employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of this compound. The proton NMR spectrum would characteristically show a downfield signal for the aldehydic proton (around 9.8 ppm) and the carboxylic acid proton (typically broad, >10 ppm), along with signals for the methylene (B1212753) protons in the aliphatic chain. The carbon NMR spectrum would show distinct peaks for the carbonyl carbons of the aldehyde and carboxylic acid, as well as the methylene carbons.

-

Mass Spectrometry (MS): Mass spectrometry, often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is used for the identification and quantification of this compound. The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule, which can be used for its unambiguous identification.

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in this compound. Characteristic absorption bands for the C=O stretch of the carboxylic acid (around 1710 cm⁻¹) and the aldehyde (around 1725 cm⁻¹), as well as the broad O-H stretch of the carboxylic acid (2500-3300 cm⁻¹), would be expected.

Applications in Research and Drug Development

The unique bifunctional nature of this compound makes it a valuable building block in organic synthesis for the preparation of a variety of more complex molecules, including pharmaceuticals and other biologically active compounds. Its involvement in key metabolic pathways also makes it and its derivatives subjects of interest in the study of metabolic disorders and the development of potential therapeutic interventions. For example, understanding the flux through the lysine degradation pathway and the enzymes involved is critical for developing strategies to manage conditions like Glutaric Aciduria Type I.[8][10]

Conclusion

This compound, or glutaric semialdehyde, is a molecule of significant interest due to its dual functionality and its central role in amino acid metabolism. While its historical discovery is intertwined with the broader exploration of biochemical pathways, modern synthetic methods provide accessible routes to this important compound. A thorough understanding of its synthesis, properties, and biological function is essential for researchers and professionals in the fields of chemistry, biochemistry, and drug development, opening avenues for further investigation into its synthetic applications and its role in health and disease.

Workflow for Synthesis and Purification of this compound

Figure 2: General Workflow for the Synthesis and Purification of this compound. This diagram outlines the typical steps involved in the chemical synthesis and subsequent isolation of the target compound.

References

- 1. register.awmf.org [register.awmf.org]

- 2. Buy this compound | 5746-02-1 [smolecule.com]

- 3. This compound | C5H8O3 | CID 439963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Diagnosis and management of glutaric aciduria type I – revised recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. genomicseducation.hee.nhs.uk [genomicseducation.hee.nhs.uk]

- 6. Glutaric aciduria type 1 - Wikipedia [en.wikipedia.org]

- 7. quora.com [quora.com]

- 8. familiasga.com [familiasga.com]

- 9. m.youtube.com [m.youtube.com]

- 10. familiasga.com [familiasga.com]

5-Oxopentanoic Acid Derivatives: A Technical Guide to Their Potential Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Oxopentanoic acid, also known as levulinic acid, is a versatile platform chemical derived from biomass that is gaining significant attention in the pharmaceutical and biotechnology sectors. Its unique bifunctional nature, possessing both a ketone and a carboxylic acid group, allows for a wide range of chemical modifications, leading to a diverse array of derivatives with significant therapeutic potential. This technical guide provides an in-depth overview of this compound derivatives, their synthesis, biological activities, and potential applications, with a focus on quantitative data, experimental protocols, and the elucidation of relevant biological pathways.

Core Derivatives and Their Synthesis

This compound serves as a crucial starting material for the synthesis of several key derivatives with established or potential therapeutic applications. The general synthetic pathways often involve modifications at the ketone or carboxylic acid moiety.

Key Derivatives and Their Significance:

-

5-Aminolevulinic Acid (5-ALA): A vital precursor in the biosynthesis of protoporphyrin IX (PpIX), a potent photosensitizer. 5-ALA is extensively used in photodynamic therapy (PDT) for the treatment of various cancers and dermatological conditions.[1]

-

2-Cyano-5-oxopentanoic Acid Derivatives: These compounds have shown promising activity as succinate (B1194679) dehydrogenase inhibitors (SDHIs), making them potential antifungal agents for agricultural and clinical applications.

-

(R)-4-Benzamido-5-oxopentanoic Acid Derivatives: Investigated for their ability to act as selective antagonists of cholecystokinin (B1591339) (CCK) receptors, which play a role in gastric acid secretion.[2]

-

2-Acetamido-5-oxopentanoic Acid: An intermediate in the urea (B33335) cycle and the metabolism of amino groups.[2]

Potential Applications and Biological Activities

The derivatives of this compound have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for drug development in various therapeutic areas.

Enzyme Inhibition

A significant area of interest is the development of this compound derivatives as enzyme inhibitors.

-

Succinate Dehydrogenase (SDH) Inhibition: Certain 2-cyano-5-oxopentanoic acid derivatives have been identified as potent inhibitors of SDH, a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[2] Inhibition of fungal SDH disrupts cellular respiration, leading to cell death. This makes these derivatives effective antifungal agents.

-

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition: A derivative, 5-Amino-2-(3,4-dimethoxyphenylsulfonamido)-5-oxopentanoic acid (SM-1), has been shown to inhibit the phosphorylation of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis.[2] This anti-angiogenic activity suggests potential applications in cancer therapy.

Photodynamic Therapy (PDT)

5-Aminolevulinic acid (5-ALA), a direct derivative of this compound, is a cornerstone of modern photodynamic therapy.

-

Mechanism of Action: Exogenously administered 5-ALA is preferentially taken up by tumor cells and metabolized to the photosensitizer protoporphyrin IX (PpIX).[3] Upon activation by light of a specific wavelength, PpIX generates reactive oxygen species (ROS), which induce apoptosis and necrosis in the targeted cancer cells.[4][5]

Other Therapeutic Areas

Derivatives of this compound are being explored for a variety of other therapeutic applications, including:

-

Anti-inflammatory and Analgesic Drugs: The core structure is used as an intermediate in the synthesis of these agents.

-

Antiviral Agents: Research has been conducted on substituted 5-oxopentanoic acids for their potential antiviral properties.

Quantitative Data on Biological Activity

The following table summarizes the quantitative data available for the antifungal activity of selected 2-cyano-5-oxopentanoic acid derivatives against various plant pathogenic fungi.

| Compound ID | Fungal Strain | IC50 (µg/mL) | EC50 (µg/mL) | Reference |

| 1c | Sclerotinia sclerotiorum | 1.89 | 1.45 | [2] |

| 1g | Sclerotinia sclerotiorum | 2.11 | 1.78 | [2] |

| 1k | Sclerotinia sclerotiorum | 2.54 | 2.01 | [2] |

| 2i | Sclerotinia sclerotiorum | 2.33 | 1.92 | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of 5-Aminolevulinic Acid Hydrochloride from 5-Phthalimido Levulinic Acid

This protocol outlines a common method for the synthesis of 5-ALA hydrochloride.[6]

Materials:

-

5-Phthalimido levulinic acid

-

6N Hydrochloric acid

-

Activated carbon

Procedure:

-

Dissolve 2.00 g of 5-phthalimido levulinic acid in 40 mL of 6N hydrochloric acid.

-

Heat the mixture at reflux for 6 hours.

-

Decolorize the solution with activated carbon and filter.

-

Remove water by distillation under reduced pressure until the product crystallizes.

-

Recrystallize the solid product from acetone to obtain 5-aminolevulinic acid hydrochloride.

-

Confirm the product structure and purity using proton nuclear magnetic resonance (1H NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

In Vitro Succinate Dehydrogenase (SDH) Inhibition Assay

This protocol describes a spectrophotometric method to determine the inhibitory activity of compounds against SDH.[2]

Materials:

-

Mitochondrial suspension (source of SDH)

-

Assay Buffer (e.g., potassium phosphate (B84403) buffer)

-

Succinate (substrate)

-

2,6-dichlorophenolindophenol (DCPIP) (electron acceptor)

-

Test compound (e.g., 2-cyano-5-oxopentanoic acid derivative) dissolved in DMSO

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer. The final DMSO concentration should be kept constant and low (e.g., <1%).

-

In a 96-well microplate, add the mitochondrial suspension to each well.

-

Add the different concentrations of the test compound or vehicle control (DMSO) to the respective wells.

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C) for 10 minutes.

-

Initiate the reaction by adding succinate and DCPIP to each well.

-

Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10 minutes using a microplate reader. The reduction of DCPIP leads to a color change from blue to colorless.

-

Calculate the rate of reaction (ΔAbs/min) for each concentration of the test compound.

-

Determine the percentage of inhibition for each concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value using non-linear regression analysis.

VEGFR-2 Phosphorylation Inhibition Assay (Western Blot)

This protocol details the steps to assess the inhibition of VEGFR-2 autophosphorylation in cells.[7]

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs) or another suitable cell line expressing VEGFR-2.

-

Cell culture medium.

-

VEGF-A (ligand).

-

Test compound (e.g., 5-Amino-2-(3,4-dimethoxyphenylsulfonamido)-5-oxopentanoic acid) dissolved in DMSO.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Primary antibodies: anti-phospho-VEGFR-2 (e.g., Tyr1175) and anti-total-VEGFR-2.

-

HRP-conjugated secondary antibody.

-

ECL substrate for chemiluminescence detection.

Procedure:

-